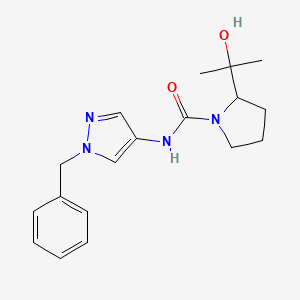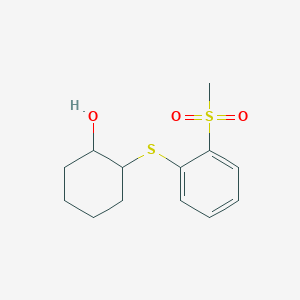![molecular formula C14H22IN3 B6637474 1,2-Dimethyl-3-[(2-methyl-1,3-dihydroinden-2-yl)methyl]guanidine;hydroiodide](/img/structure/B6637474.png)
1,2-Dimethyl-3-[(2-methyl-1,3-dihydroinden-2-yl)methyl]guanidine;hydroiodide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2-Dimethyl-3-[(2-methyl-1,3-dihydroinden-2-yl)methyl]guanidine;hydroiodide is a chemical compound that belongs to the guanidine family. It is commonly referred to as MRS2500 and is widely used in scientific research. MRS2500 is a selective antagonist of the P2Y1 receptor, which plays a crucial role in platelet aggregation, thrombosis, and inflammation.
作用機序
MRS2500 exerts its pharmacological effects by selectively blocking the P2Y1 receptor. The P2Y1 receptor is a G protein-coupled receptor that is activated by ADP, a potent platelet agonist. When activated, the P2Y1 receptor triggers a signaling cascade that leads to platelet activation, aggregation, and thrombus formation. By blocking the P2Y1 receptor, MRS2500 inhibits these processes and prevents blood clotting and thrombosis.
Biochemical and Physiological Effects:
MRS2500 has been shown to have several biochemical and physiological effects, including inhibition of platelet aggregation, vasodilation, and immune modulation. MRS2500 has been shown to be effective in preventing thrombosis in animal models and in vitro studies. It has also been shown to reduce inflammation and improve vascular function in various disease models.
実験室実験の利点と制限
One of the main advantages of MRS2500 is its potency and selectivity for the P2Y1 receptor. This makes it an essential tool for studying the receptor's function and potential therapeutic applications. However, MRS2500 has some limitations in lab experiments, such as its low solubility and stability in aqueous solutions. Additionally, MRS2500 can be expensive and difficult to synthesize, which can limit its availability for some researchers.
将来の方向性
There are several future directions for the use of MRS2500 in scientific research. One potential application is in the development of new anti-thrombotic and anti-inflammatory drugs. MRS2500 has been shown to be effective in preventing thrombosis and reducing inflammation, making it a promising target for drug development. Additionally, MRS2500 could be used to study the role of the P2Y1 receptor in other physiological processes, such as neuronal signaling and cancer progression. Further research is needed to fully understand the potential applications of MRS2500 in scientific research and drug development.
Conclusion:
In conclusion, MRS2500 is a potent and selective antagonist of the P2Y1 receptor that is widely used in scientific research. Its synthesis method is complex and requires specialized equipment and expertise. MRS2500 has several biochemical and physiological effects, including inhibition of platelet aggregation, vasodilation, and immune modulation. It has advantages and limitations in lab experiments, and there are several future directions for its use in scientific research and drug development.
合成法
The synthesis of MRS2500 involves the reaction of 2-methyl-1,3-dihydroindene-2-carboxaldehyde with guanidine in the presence of a reducing agent, such as sodium borohydride. The resulting product is then treated with hydroiodic acid to produce MRS2500 hydroiodide. The synthesis of MRS2500 is a complex process that requires specialized equipment and expertise.
科学的研究の応用
MRS2500 is primarily used in scientific research to study the P2Y1 receptor and its role in platelet aggregation, thrombosis, and inflammation. It is also used to investigate the effects of P2Y1 receptor antagonists on various physiological processes, such as blood clotting, vascular tone, and immune responses. MRS2500 has been shown to be a potent and selective antagonist of the P2Y1 receptor, making it an essential tool for studying the receptor's function and potential therapeutic applications.
特性
IUPAC Name |
1,2-dimethyl-3-[(2-methyl-1,3-dihydroinden-2-yl)methyl]guanidine;hydroiodide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3.HI/c1-14(10-17-13(15-2)16-3)8-11-6-4-5-7-12(11)9-14;/h4-7H,8-10H2,1-3H3,(H2,15,16,17);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOXQSSKHIHFGHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=CC=CC=C2C1)CNC(=NC)NC.I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22IN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[1-[[5-(Oxan-4-yl)-1,2,4-oxadiazol-3-yl]methylamino]-2,3-dihydroinden-1-yl]methanol](/img/structure/B6637393.png)
![N-[3-(hydroxymethyl)phenyl]-3-(1H-1,2,4-triazol-5-yl)benzamide](/img/structure/B6637403.png)
![1-Morpholin-4-yl-3-(5-oxa-8-azaspiro[3.5]nonan-8-yl)propan-2-ol](/img/structure/B6637404.png)

![4-[2-(1-Hydroxycyclohexyl)acetyl]-3-propylpiperazin-2-one](/img/structure/B6637412.png)
![6-fluoro-N-[(1-hydroxycyclopentyl)methyl]-N-methylquinoline-8-carboxamide](/img/structure/B6637417.png)
![1-[(4-Phenylthiophen-2-yl)methyl]piperidin-4-ol](/img/structure/B6637435.png)
![1-[[4-Chloro-3-(trifluoromethyl)phenyl]methyl]piperidin-4-ol](/img/structure/B6637436.png)
![2-[Ethyl-[[2-(3-nitrophenyl)-1,3-thiazol-4-yl]methyl]amino]ethanol](/img/structure/B6637438.png)

![[3-Methyl-1-[(5-methylthiophen-2-yl)methyl]piperidin-3-yl]methanol](/img/structure/B6637458.png)
![N-[4-[[2,3-dihydro-1H-inden-1-yl(2-hydroxyethyl)amino]methyl]phenyl]acetamide](/img/structure/B6637465.png)
![3-[(3-Methyltriazol-4-yl)methyl-(1,2,3,4-tetrahydronaphthalen-1-yl)amino]propan-1-ol](/img/structure/B6637469.png)
